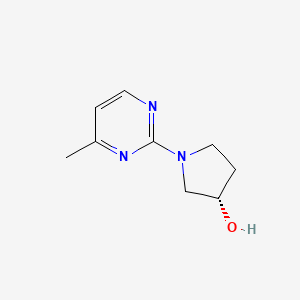

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and a 4-methyl-pyrimidin-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-2-pyrimidinamine and (S)-pyrrolidin-3-ol.

Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring using hydrogenation catalysts.

Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-one.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.

Biology

Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Receptor Modulator: Studied for its ability to modulate biological receptors.

Medicine

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neurological effects.

Industry

Catalysis: Used in catalytic processes due to its chiral nature.

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

®-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-one: The oxidized form of the compound.

4-Methyl-2-pyrimidinamine: The precursor used in the synthesis of the compound.

Uniqueness

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. Its combination of a pyrrolidine ring and a pyrimidine moiety also provides a versatile scaffold for further chemical modifications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(S)-1-(4-Methyl-pyrimidin-2-yl)-pyrrolidin-3-ol, with CAS number 1264036-37-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including detailed research findings and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 167.22 g/mol

- IUPAC Name : this compound

Research indicates that this compound may function as a phosphodiesterase type 9A (PDE9A) inhibitor. This inhibition leads to elevated levels of cyclic guanosine monophosphate (cGMP) in the central nervous system, which is associated with enhanced cognitive functions and neuroprotection in rodent models .

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits procognitive effects in various rodent models. It has been shown to improve memory and learning capabilities by modulating neurotransmitter systems through increased cGMP levels .

Table 1: Summary of Neuropharmacological Effects

| Study | Model | Effect |

|---|---|---|

| Rodent Models | Increased cGMP levels; improved cognitive function | |

| APP Transgenic Mouse Model | Synaptic stabilization |

2. Antimicrobial Activity

In addition to its neuropharmacological properties, this compound has shown promising antibacterial activity against various strains of bacteria. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.013 |

Case Study 1: Cognitive Enhancement in Rodents

In a controlled study involving aged rodents, this compound was administered to assess its effects on memory retention. The results indicated a statistically significant improvement in performance on memory tasks compared to control groups, suggesting its potential as a therapeutic agent for cognitive decline .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it effectively inhibited growth and could be a candidate for developing new antimicrobial therapies .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the pyrimidine ring or the pyrrolidine core may enhance or diminish its pharmacological effects. Research into SAR has provided insights into optimizing this compound for better efficacy against both cognitive impairments and microbial infections .

Propiedades

IUPAC Name |

(3S)-1-(4-methylpyrimidin-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-4-10-9(11-7)12-5-3-8(13)6-12/h2,4,8,13H,3,5-6H2,1H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVDBTRUDYXDNK-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NC=C1)N2CC[C@@H](C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.